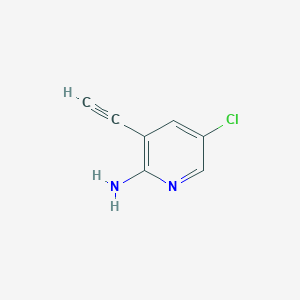

5-氯-3-乙炔基吡啶-2-胺

描述

5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the CAS Number: 866318-88-9. It has a molecular weight of 152.58 and its IUPAC name is 5-chloro-3-ethynyl-2-pyridinamine .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-ethynylpyridin-2-amine is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h1,3-4H, (H2,9,10) .Physical and Chemical Properties Analysis

5-Chloro-3-ethynylpyridin-2-amine is a solid substance with a melting point of 118 - 119 degrees Celsius .科学研究应用

催化胺化过程

5-氯-3-乙炔基吡啶-2-胺参与了选择性胺化过程。Ji、Li和Bunnelle(2003年)证明了它在钯-Xantphos复合物催化的多卤代吡啶胺化中的应用,产物如5-氨基-2-氯吡啶具有高的化学选择性和产率(Jianguo Ji, Tao Li, & W. Bunnelle, 2003)。

吡啶基乙炔胺的合成

Ikramov等人(2021年)探讨了基于2-甲基-5-乙炔基吡啶的吡啶基乙炔胺N-氧化物的合成,这个过程与5-氯-3-乙炔基吡啶-2-胺的合成和研究相关(A. Ikramov et al., 2021)。

在药物化学中的应用

Schmid、Schühle和Austel(2006年)报道了从相关化合物出发合成3-(N-取代氨基甲基)-5-(N-取代亚胺基)-2,3-二氢咪唑[1,2-a]吡啶的方法。这种合成对药物化学具有重要意义,暗示了在开发用于生物靶点的小分子中的潜在应用(S. Schmid, D. Schühle, & V. Austel, 2006)。

金(III)催化合成

Fukuda和Utimoto(1987年)描述了在金(III)盐的催化作用下,从5-炔基胺合成2,3,4,5-四氢吡啶,包括5-氯-3-乙炔基吡啶-2-胺。这种方法对合成复杂有机化合物具有重要意义(Y. Fukuda & K. Utimoto, 1987)。

吡啶炔中间体的形成

Pieterse和Hertog(2010年)讨论了多卤代吡啶胺化过程中的重排,可能涉及吡啶炔中间体。这项研究为了解反应机制和化合物中间状态提供了见解,如5-氯-3-乙炔基吡啶-2-胺(M. Pieterse & H. J. Hertog, 2010)。

聚酰胺的合成

Kimura、Konno和Takahashi(1992年)利用类似于5-氯-3-乙炔基吡啶-2-胺的化合物通过直接缩聚合成聚酰胺。这项研究拓展了5-氯-3-乙炔基吡啶-2-胺在聚合物化学中的潜在应用(H. Kimura, H. Konno, & N. Takahashi, 1992)。

安全和危害

The safety information for 5-Chloro-3-ethynylpyridin-2-amine indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Relevant Papers The search results did not provide any specific peer-reviewed papers related to 5-Chloro-3-ethynylpyridin-2-amine .

作用机制

Target of Action

The primary target of 5-Chloro-3-ethynylpyridin-2-amine is the cyclooxygenase enzymes (COXs) which play a crucial role in the inflammatory response . The compound exhibits inhibitory action against these enzymes, as evidenced by both in vivo and in vitro analyses .

Mode of Action

5-Chloro-3-ethynylpyridin-2-amine interacts with its targets, the COXs, by binding to their active sites and inhibiting their function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The action of 5-Chloro-3-ethynylpyridin-2-amine affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COXs, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response .

Result of Action

The molecular and cellular effects of 5-Chloro-3-ethynylpyridin-2-amine’s action primarily involve the reduction of inflammation. By inhibiting the COXs and subsequently decreasing prostaglandin production, the compound helps to alleviate the symptoms of inflammation, such as pain, redness, and swelling .

属性

IUPAC Name |

5-chloro-3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENWHNACWVDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649772 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866318-88-9 | |

| Record name | 5-Chloro-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

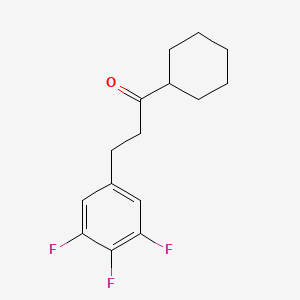

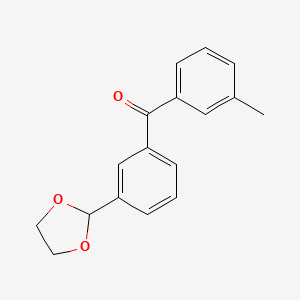

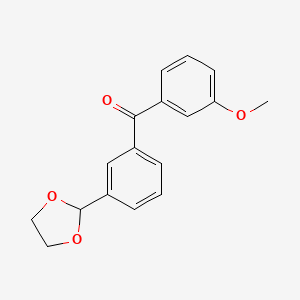

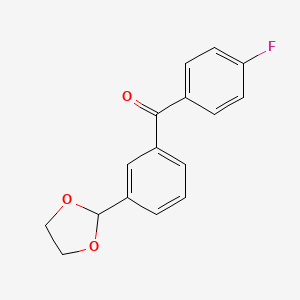

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。